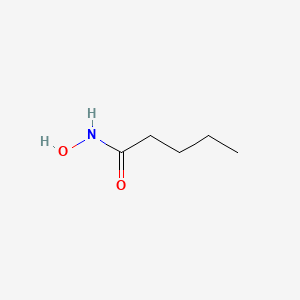

N-Hydroxypentanamide

Description

Properties

IUPAC Name |

N-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJLZDJLNRHSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195710 | |

| Record name | Pentanamide, N-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-92-9 | |

| Record name | N-Hydroxypentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, N-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxypentanamide can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the photoinduced one-pot synthesis of hydroxamic acids from aldehydes. This method utilizes visible light-mediated catalytic transformation of aldehydes to their corresponding hydroxamic acids in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydroxamic acids typically undergo hydrolysis under acidic or basic conditions to yield hydroxylamine and carboxylic acids. For N-hydroxypentanamide:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O) | Pentanoic acid + Hydroxylamine | Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the N–O bond. |

| Basic (NaOH, H₂O) | Sodium pentanoate + Hydroxylamine | Deprotonation of the hydroxamic acid, followed by hydroxide ion attack and N–O bond cleavage. |

Key Insight : Hydrolysis is reversible under mild conditions but favors product formation in strong acids/bases. Comparable hydrolysis pathways are documented for N-hydroxyphthalimide (NHPI) and hydroxamic acids in peptide synthesis .

Metal Complexation

The hydroxamate group (–CONHOH) acts as a bidentate ligand, chelating metal ions via the carbonyl oxygen and hydroxylamine nitrogen.

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Fe(III) | [Fe(C₅H₁₀CONHO)₃] | Corrosion inhibition, redox catalysis |

| Cu(II) | [Cu(C₅H₁₀CONHO)₂] | Enzymatic inhibition (e.g., HDACs) |

Example Reaction :

Evidence : Similar coordination behavior is observed in N-hydroxyphthalimide-catalyzed oxidations and HDAC inhibitors like HO-AAVPA .

Nucleophilic Acyl Substitution

N-Hydroxypentanamide participates in reactions typical of amides, with enhanced nucleophilicity due to the –NHOH group.

| Reagent | Product | Mechanism |

|---|---|---|

| Acyl chlorides | Mixed anhydrides | Nucleophilic attack by hydroxamate oxygen on the acyl chloride. |

| Isocyanates | Urea derivatives | Condensation via the hydroxylamine nitrogen. |

Example : Reaction with acetyl chloride:

Support : Comparable reactivity is seen in NHPI-mediated active ester formation .

Radical-Mediated Coupling

Under oxidative conditions, hydroxamic acids generate N-oxyl radicals, enabling C–H functionalization.

| Oxidant | Reaction Type | Product |

|---|---|---|

| PhI(OAc)₂ | Alkane C–H activation | O-substituted hydroxamates |

| NaOCl/NaClO₂ | Benzylic oxidation | Ketones or aldehydes |

Proposed Pathway :

-

Oxidation to N-oxyl radical:

-

Hydrogen abstraction from substrate (e.g., cyclohexane):

-

Radical recombination or further oxidation to ketones.

Experimental Basis : Analogous radical pathways are validated for NHPI .

Biological Interactions

N-Hydroxypentanamide’s hydroxamate moiety enables enzyme inhibition via metal chelation:

| Target Enzyme | Effect | Mechanism |

|---|---|---|

| HDACs | Apoptosis induction in cancer cells | Zn²⁺ chelation in active site, blocking catalysis. |

| Urease | Antimicrobial activity | Ni²⁺ sequestration in enzyme core. |

Data from HO-AAVPA :

Scientific Research Applications

Chemical Applications

Synthesis Building Block

N-Hydroxypentanamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of hydroxamic acids which are significant in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pentanoyl chloride with hydroxylamine hydrochloride under basic conditions.

Polymer Production

This compound is also employed in the production of polyurethanes. As a diol precursor, it can be polymerized with di-isocyanates to create novel bio-polymers with tailored properties . The versatility of this compound allows for modifications that enhance material characteristics, making it valuable in materials science.

Biological Applications

Enzyme Inhibition

this compound has been identified as an inhibitor of certain enzymes, particularly metalloproteinases, which play a role in various diseases including cancer. Its mechanism involves binding to the active site of these enzymes, thereby inhibiting their activity and affecting biological pathways.

Histone Deacetylase (HDAC) Inhibition

The compound exhibits significant biological activity as a histone deacetylase inhibitor. This property has implications for cancer therapy, as HDAC inhibitors can modulate gene expression through epigenetic mechanisms. Studies have shown that this compound can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating its potential as a therapeutic agent .

Case Study: Apoptosis Induction

A study assessing the effects of this compound on MCF-7 cells reported an apoptosis rate of 68.4% at 5 hours post-treatment, which decreased to 54.9% at 48 hours. For MDA-MB-231 cells, the rates were 56.1% and 43.1%, respectively .

| Treatment Condition | Apoptosis Rate (MCF-7) | Apoptosis Rate (MDA-MB-231) |

|---|---|---|

| No Treatment | 16.2% | 23.3% |

| DMSO | 16.6% | 29.6% |

| This compound | 68.4% | 56.1% |

Medical Applications

Therapeutic Potential

Due to its ability to inhibit metalloproteinases and modulate HDAC activity, this compound is being researched for its therapeutic potential in treating various cancers and possibly other diseases linked to aberrant enzyme activity . The modulation of gene expression through HDAC inhibition is particularly promising for developing new cancer treatments.

Industrial Applications

Material Science

In industrial contexts, this compound is used to produce polymers with specific properties tailored for applications ranging from coatings to biomedical devices . Its role as a precursor allows for innovations in biopolymer engineering.

Summary

This compound is a versatile compound with diverse applications across chemistry, biology, medicine, and industry. Its role as a building block for complex molecules and its biological activities, particularly as an HDAC inhibitor, make it a subject of ongoing research and development. The potential therapeutic applications underscore its significance in medical research aimed at combating diseases like cancer.

Mechanism of Action

The mechanism of action of N-Hydroxypentanamide involves its interaction with specific molecular targets, such as metalloproteinases. It binds to the active site of these enzymes, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Key Findings :

- Synthetic Efficiency : Longer chains (e.g., pentanamide) often exhibit lower yields (35–45%) compared to shorter analogues (40–50%) due to steric hindrance during cycloaddition or purification .

- Biological Potency : this compound derivatives like MC 1742 demonstrate superior HDAC6 inhibition (IC₅₀ = 7 nM) compared to shorter chains, attributed to optimal zinc-binding geometry and hydrophobic interactions .

- Physical State : Pentanamide derivatives are typically solids (e.g., 2d: mp 134–136°C), while shorter chains like N-hydroxypropanamide may form oils, complicating formulation .

Macrocyclic Derivatives

This compound is integrated into macrocyclic HDAC inhibitors via click chemistry. Examples include:

- Azithromycin-3′-(N-(4-triazolylbenzyl))-N-hydroxypentanamide (17d) : Synthesized with a 66% yield, this compound exhibits enhanced solubility due to the macrolide scaffold, though its HDAC inhibition is comparable to linear analogues .

- Clarithromycin-3′-(N-(4-triazolylbenzyl))-N-hydroxypentanamide (5d) : Achieves 45% yield with a light yellow solid form; its bulky structure reduces off-target effects but requires complex purification .

Comparison with Non-Macrocyclic Analogues:

- Bioavailability : Macrocyclic derivatives show improved cell permeability but face synthesis challenges (e.g., TBS deprotection steps) .

- Selectivity : Linear this compound derivatives (e.g., MC 1742) exhibit higher HDAC6 specificity, while macrocycles target broader HDAC classes .

Substituent-Modified Derivatives

Structural modifications on the pentanamide backbone significantly alter activity:

| Compound | Substituent | Yield (%) | Purity (%) | Key Feature |

|---|---|---|---|---|

| 5-((4-Biphenylpyrimidinyl)thio)-N-hydroxypentanamide (MC 1742) | Pyrimidinylthio group | N/A | ≥98 | Dual HDAC1/HDAC6 inhibition |

| 4-(Arctigenin)-N-hydroxypentanamide (A1) | Lignan-derived moiety | 72.7 | 98.24 | Enhanced cytotoxicity (IC₅₀ = 1.2 µM) |

| 5-(Piperazinyl)-N-hydroxypentanamide (5b) | Piperazine ring | 43 | N/A | Anti-breast cancer activity |

Key Insights :

- Electrophilic Groups: The pyrimidinylthio group in MC 1742 enhances HDAC binding via sulfur-mediated interactions, achieving nanomolar potency .

- Natural Product Hybrids : Arctigenin derivatives (e.g., A1) combine HDAC inhibition with intrinsic anticancer activity, yielding higher purity (98.24%) and efficacy .

- Heterocyclic Additions : Piperazine-modified pentanamides (5b) demonstrate moderate yields (43%) but retain activity in oil formulations, useful for topical applications .

Economic and Industrial Considerations

This compound derivatives are commercially valuable but costly. For example, 5-((4-biphenylpyrimidinyl)thio)-N-hydroxypentanamide is priced at $989/5 mg due to multi-step synthesis and high purity requirements . In contrast, simpler analogues like N,N-dimethylpentanamide are cheaper but lack HDAC inhibitory activity .

Biological Activity

N-Hydroxypentanamide is a compound that has garnered attention due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

Overview of this compound

This compound, chemically known as 5-[(4-[1,1'-Biphenyl]-4-yl-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-N-hydroxypentanamide, is classified as a potent class I and IIb HDAC inhibitor. Its significance lies in its ability to modulate gene expression through epigenetic mechanisms, which can influence cell proliferation and apoptosis in cancer cells .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. This inhibition leads to an increase in acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that promote apoptosis and inhibit cell proliferation . The compound's action on HDACs has been linked to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Effects on Cancer Cell Lines

Research has demonstrated that this compound shows significant anti-proliferative effects across multiple cancer types. Notably, it has been tested on breast cancer cell lines such as MCF-7 and MDA-MB-231. In these studies:

- MCF-7 Cells : this compound treatment resulted in a 68.4% apoptosis rate at 5 hours, decreasing slightly to 54.9% at 48 hours.

- MDA-MB-231 Cells : The apoptosis rates were recorded at 56.1% at 5 hours and decreased to 43.1% at 48 hours .

The following table summarizes the apoptotic effects observed in different conditions:

| Treatment Condition | Apoptosis Rate (MCF-7) | Apoptosis Rate (MDA-MB-231) |

|---|---|---|

| No Treatment | 16.2% | 23.3% |

| DMSO | 16.6% | 29.6% |

| HO-AAVPA | 68.4% | 56.1% |

Induction of Cell Cycle Arrest

This compound has also been shown to induce cell cycle arrest specifically in the S phase for MCF-7 cells while reducing the G2/M phase population in both MCF-7 and MDA-MB-231 cells. This indicates its potential role in disrupting normal cell cycle progression, which is a hallmark of cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound as an HDAC inhibitor:

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to significant apoptosis rates compared to control groups across various breast cancer cell lines, suggesting its potential as a therapeutic agent against resistant forms of cancer .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound modulates G protein-coupled estrogen receptor (GPER) expression, which is implicated in cellular proliferation and survival pathways .

- Comparative Studies : Comparative analyses with other HDAC inhibitors like valproic acid (VPA) showed that this compound exhibited superior anti-proliferative effects, indicating its potential as a more effective treatment option .

Q & A

Q. How can researchers resolve contradictions in HDAC inhibition data between enzymatic assays and cellular models for this compound analogs?

- Methodological Answer : Address discrepancies by: (i) Validating cell permeability using LC-MS quantification of intracellular compound levels. (ii) Testing for off-target effects via kinome-wide profiling or proteomic analysis. (iii) Correlating cellular histone acetylation (Western blot) with enzymatic IC values. Conflicting data may arise from metabolite interference or isoform-specific feedback mechanisms .

Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this compound-based HDAC inhibitors?

- Methodological Answer : (i) Scaffold diversification : Introduce substituents at the pentanamide chain (e.g., triazole rings) to modulate steric hindrance and hydrogen bonding . (ii) Computational docking : Use HDAC6 crystal structures (PDB: 5EDU) to predict binding affinities. (iii) Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding to prioritize analogs with >30% oral bioavailability .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound derivatives across laboratories?

- Methodological Answer : (i) Adopt standardized assay protocols (e.g., NIH/ICMJE guidelines for reagent concentrations and incubation times) . (ii) Share raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials or public repositories . (iii) Perform inter-lab validation using blinded samples and harmonized statistical methods (e.g., nonlinear regression for IC calculations) .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response data in HDAC inhibition studies?

- Methodological Answer : Use a four-parameter logistic model (variable slope) to calculate IC values. Report R values (>0.95 required for publication) and perform outlier detection (Grubbs' test). For cellular assays, normalize data to vehicle controls and apply ANOVA with post-hoc corrections .

Q. How should researchers document synthetic pathways and purity thresholds for this compound derivatives in publications?

- Methodological Answer : (i) Provide step-by-step synthesis protocols (e.g., click chemistry for triazole formation) with reaction yields . (ii) Include chromatograms (HPLC/GC) and spectral data (NMR, IR) in supplementary files. (iii) Adhere to IUPAC naming conventions and disclose all impurities ≥0.1% via LC-MS .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to preclinical testing of this compound in disease models?

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.